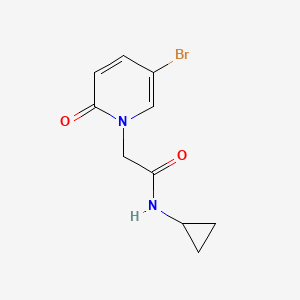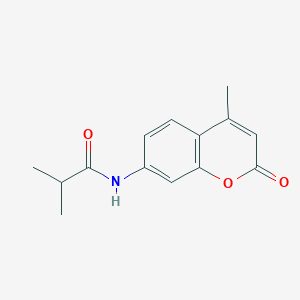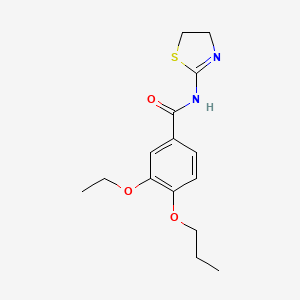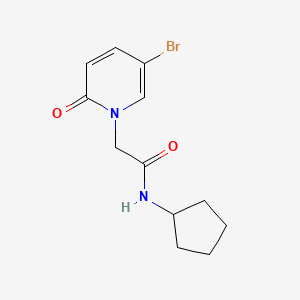
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide, also known as BDA-410, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide binds to the MCT4 protein and inhibits its activity, leading to an accumulation of lactate within the cancer cells. This accumulation of lactate results in a decrease in pH, which leads to cell death. 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide has also been shown to inhibit the activity of the protein P-glycoprotein, which is responsible for transporting drugs out of cancer cells, leading to increased drug efficacy.
Biochemical and Physiological Effects:
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide has been shown to induce cell death in cancer cells, both in vitro and in vivo. The accumulation of lactate within the cancer cells leads to a decrease in pH, which results in cell death. 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide has also been shown to increase the efficacy of chemotherapy drugs in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide in lab experiments is its specificity for the MCT4 protein, which allows for targeted inhibition of lactate transport in cancer cells. However, a limitation of using 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells as well.
Direcciones Futuras
For 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide research include investigating its potential as a therapeutic agent for cancer treatment, as well as its potential use in combination with chemotherapy drugs. Further research is also needed to determine the optimal dosage and administration of 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide, as well as its potential side effects. Additionally, research could be conducted to investigate the potential of 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide in other diseases that involve lactate transport, such as ischemic heart disease.
Métodos De Síntesis
The synthesis of 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide involves a multi-step process starting with the reaction of 2-aminonicotinic acid with ethyl bromoacetate to form ethyl 2-(pyridin-2-yl) acetate. The resulting compound is then reacted with cyclopropanecarbonyl chloride to form the final product, 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide.
Aplicaciones Científicas De Investigación
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide has been shown to inhibit the activity of the protein MCT4, which is responsible for transporting lactate out of cancer cells. This inhibition leads to an accumulation of lactate within the cancer cells, resulting in a decrease in pH and subsequent cell death. 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Propiedades
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-7-1-4-10(15)13(5-7)6-9(14)12-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPCERYXUDQDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B7476849.png)
![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7476858.png)
![N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7476862.png)


![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)

![Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7476903.png)
![N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)